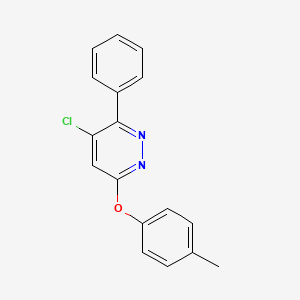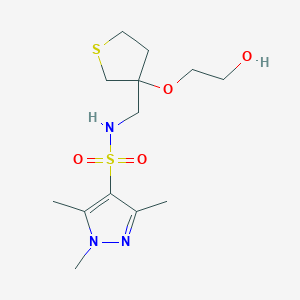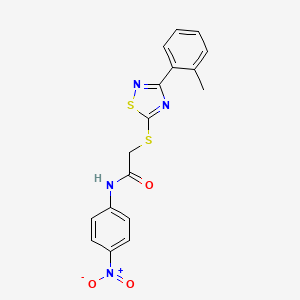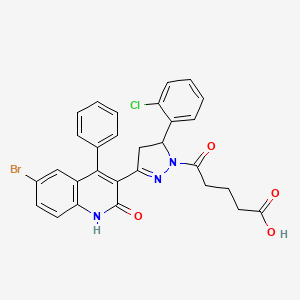
4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine (4C6M3P) is a novel compound with a wide range of applications in scientific research. It is an organic compound of the pyridazine family and is used as a reagent in various laboratory settings. 4C6M3P is an important intermediate in the synthesis of various organic compounds, and it has been used in various biological and medicinal studies. Its unique properties make it an attractive option for researchers in many fields.
科学的研究の応用
Synthesis and Structural Analysis
4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine is a heterocyclic compound with significant pharmaceutical importance. The synthesis involves treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to obtain the desired compound. This compound has been elucidated through spectroscopic techniques (IR, NMR, LC-MS) and X-ray diffraction analysis, demonstrating its potential in medicinal chemistry due to its structural features and interactions, including C-H...N intermolecular hydrogen bond and C-Cl...cg interactions. Density functional theory (DFT) calculations and Hirshfeld surface analysis further confirm the theoretical and experimental harmony of its structure, highlighting its importance in the synthesis of pharmaceuticals (Hamdi Hamid Sallam et al., 2021).
Potential as Acetylcholinesterase Inhibitors
Research into 4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine derivatives has shown promise in the development of acetylcholinesterase inhibitors. Structural modifications of pyridazine analogues have led to observations that the introduction of a lipophilic environment in specific positions is favorable for enhancing acetylcholinesterase-inhibitory activity. Among several derivatives, certain compounds have demonstrated significant potency as inhibitors, indicating potential therapeutic applications in treating diseases such as Alzheimer's (J. Contreras et al., 2001).
Antimicrobial Activity
The synthesis of novel thieno[2,3-c]pyridazines, using 4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine as a starting material, has been explored for antibacterial activities. This research led to the development of compounds with confirmed structures through elemental analyses and spectral data. Initial evaluations have shown these compounds to possess antibacterial activities, suggesting potential for further exploration as antimicrobial agents (A. S. Al-Kamali et al., 2014).
特性
IUPAC Name |
4-chloro-6-(4-methylphenoxy)-3-phenylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-7-9-14(10-8-12)21-16-11-15(18)17(20-19-16)13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSXDJBNCHZZBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NN=C(C(=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2392697.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2392699.png)

![N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392703.png)


![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2392708.png)
![1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2392709.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2392710.png)
